5-Ethoxy-2-fluorobenzoic acid molecular weight and formula
5-Ethoxy-2-fluorobenzoic acid molecular weight and formula
This guide details the physicochemical properties, synthetic pathways, and pharmaceutical applications of 5-Ethoxy-2-fluorobenzoic acid , a critical fluorinated building block in modern medicinal chemistry.
[1][2][3][4][5][6]
Executive Summary
5-Ethoxy-2-fluorobenzoic acid (CAS: 1936598-64-9) is a specialized aromatic intermediate utilized primarily in the synthesis of small-molecule inhibitors for epigenetic targets (e.g., KAT6A) and ion channels (e.g., Nav1.7).[1] Its structural motif combines an electron-withdrawing fluorine atom ortho to the carboxylic acid—enhancing metabolic stability and modulating pKa—with an electron-donating ethoxy group at the meta position, which provides a handle for hydrophobic interactions in protein binding pockets.
Chemical Identity & Physicochemical Profile
| Property | Data |
| Chemical Name | 5-Ethoxy-2-fluorobenzoic acid |
| CAS Registry Number | 1936598-64-9 |
| Molecular Formula | C₉H₉FO₃ |
| Molecular Weight | 184.16 g/mol |
| Exact Mass | 184.0536 |
| SMILES | CCOc1ccc(F)c(C(=O)O)c1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water |
| pKa (Predicted) | ~3.3 – 3.5 (Acidic due to ortho-F inductive effect) |
| LogP (Predicted) | 2.38 |
Synthetic Pathways & Process Chemistry
The synthesis of 5-ethoxy-2-fluorobenzoic acid generally follows a Nucleophilic Aromatic Substitution (S_NAr) or O-Alkylation strategy, depending on the starting material availability. The most scalable route for laboratory applications involves the O-alkylation of 5-hydroxy-2-fluorobenzoic acid derivatives.
Primary Synthetic Route: O-Alkylation / Hydrolysis Sequence
This protocol is preferred for its high yield and operational simplicity, avoiding the use of harsh oxidants required in aldehyde oxidation routes.
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Step 1: O-Alkylation
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Precursor: Ethyl 5-hydroxy-2-fluorobenzoate (or the acid, though esterification often occurs concurrently if using ethyl iodide).
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Reagents: Ethyl Iodide (EtI), Potassium Carbonate (K₂CO₃).
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Solvent: DMF or Acetone (reflux).
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Mechanism: Williamson ether synthesis. The phenolic hydroxyl is deprotonated by carbonate, attacking the ethyl iodide.
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Step 2: Saponification
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Reagents: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH).
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Solvent: THF/Water (3:1).
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Workup: Acidification with HCl to precipitate the free acid.
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Synthetic Workflow Diagram
Figure 1: Two-step synthesis via O-alkylation and saponification.
Analytical Characterization
To validate the identity of synthesized batches, the following analytical signatures are diagnostic.
| Method | Expected Signals / Diagnostic Peaks |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.10 (br s, 1H, -COOH )δ 7.35 (dd, 1H, Ar-H6 , ortho to COOH)δ 7.20 (dd, 1H, Ar-H3 , ortho to F)δ 7.05 (m, 1H, Ar-H4 )δ 4.05 (q, 2H, -OcH₂ CH₃)δ 1.32 (t, 3H, -OCH₂CH₃ ) |
| ¹⁹F NMR | δ -110 to -125 ppm (Singlet or multiplet depending on decoupling). The fluorine signal is distinct for ortho-fluorobenzoic acids. |
| LC-MS (ESI) | m/z 183.0 [M-H]⁻ (Negative mode is preferred for carboxylic acids). |
Scientist’s Note on NMR: The coupling constants (
Pharmaceutical Applications
5-Ethoxy-2-fluorobenzoic acid serves as a "Right-Hand Side" (RHS) moiety in the construction of complex pharmacophores.[2] The carboxylic acid group is typically converted into an amide or sulfonamide to engage target proteins.
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KAT6A Inhibitors: Used in the development of acylsulfonohydrazide inhibitors targeting the MYST domain of Histone Acetyltransferase 6A (KAT6A), a target in breast cancer and AML. The 5-ethoxy group occupies a specific hydrophobic pocket, improving potency over the unsubstituted analog.
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Sodium Channel Blockers: Incorporated into biaryl acyl-sulfonamides targeting Nav1.7 and Nav1.8 for pain management. The ortho-fluorine atom creates a conformationally restricted "kink" in the molecule, improving selectivity.
Application Logic Tree
Figure 2: Downstream pharmaceutical applications and coupling logic.
Safety & Handling (MSDS Highlights)
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GHS Classification:
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Skin Irritation: Category 2 (H315)
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Eye Irritation: Category 2A (H319)
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STOT-SE: Category 3 (H335 - Respiratory Irritation)
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Handling Protocol:
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Use in a fume hood.
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Avoid contact with strong oxidizing agents.
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Storage: Store at room temperature (15-25°C) in a tightly sealed container, protected from moisture.
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References
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EnamineStore . 5-Ethoxy-2-fluorobenzoic acid Product Profile. Retrieved from
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American Chemical Society (ACS) . Biological Activity and Structural Biology of Current KAT6A Inhibitor Chemotypes. J. Med. Chem. 2023.[3][4][5][6] Retrieved from
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World Intellectual Property Organization (WIPO) . Biaryl acyl-sulfonamide compounds as sodium channel inhibitors. Patent WO2015051043A1. Retrieved from
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PubChem . Compound Summary for C9H9FO3. Retrieved from
Sources
- 1. 367-83-9|2-Fluoro-5-methoxybenzoic acid|BLD Pharm [bldpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2015051043A1 - Biaryl acyl-sulfonamide compounds as sodium channel inhibitors - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US9663508B2 - Biaryl acyl-sulfonamide compounds as sodium channel inhibitors - Google Patents [patents.google.com]
- 6. WO2021194318A1 - Plk1 selective degradation inducing compound - Google Patents [patents.google.com]
